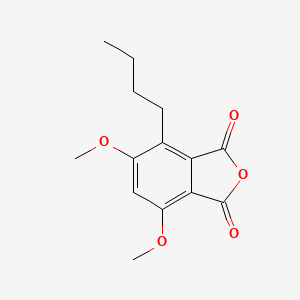![molecular formula C11H18N6O2 B14596580 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol CAS No. 60819-42-3](/img/structure/B14596580.png)
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol is a complex organic compound that features a triazine ring substituted with aziridine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol typically involves the reaction of aziridine with a triazine derivative. One common method involves the use of dichloroglyoxime derivatives, which are halogenated and then reacted with aziridine in the presence of a base such as triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. The choice of solvents, catalysts, and purification methods are optimized to enhance the efficiency and cost-effectiveness of the industrial process.
化学反応の分析
Types of Reactions
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The aziridine groups can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the triazine ring or the aziridine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for drug development.
Medicine: Investigated for its cytostatic effects on cancer cells, showing promise as an antitumor agent.
Industry: Utilized in the production of specialized coatings, adhesives, and materials with unique properties.
作用機序
The mechanism of action of 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol involves its ability to form covalent bonds with biological molecules. The aziridine groups are highly reactive and can alkylate DNA, leading to the inhibition of DNA replication and cell division. This property is particularly useful in the development of anticancer drugs, where the compound targets rapidly dividing tumor cells .
類似化合物との比較
Similar Compounds
Altretamine (N2,N2,N4,N4,N6,N6-hexamethyl-1,3,5-triazin-2,4,6-triamine): Another triazine derivative with antitumor activity.
Mitomycin C: Contains an aziridine ring and is used as a chemotherapeutic agent.
Azinomycin B: Features aziridine rings and exhibits antitumor properties.
Uniqueness
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol is unique due to its combination of a triazine ring with aziridine groups, providing a distinct set of chemical and biological properties. Its ability to form stable covalent bonds with DNA and other biomolecules sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications .
特性
CAS番号 |
60819-42-3 |
|---|---|
分子式 |
C11H18N6O2 |
分子量 |
266.30 g/mol |
IUPAC名 |
2-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H18N6O2/c1-11(6-18,7-19)15-8-12-9(16-2-3-16)14-10(13-8)17-4-5-17/h18-19H,2-7H2,1H3,(H,12,13,14,15) |
InChIキー |
YKVCDJBETRCQFL-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(CO)NC1=NC(=NC(=N1)N2CC2)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


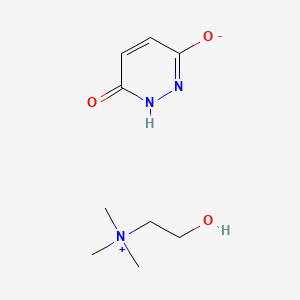
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
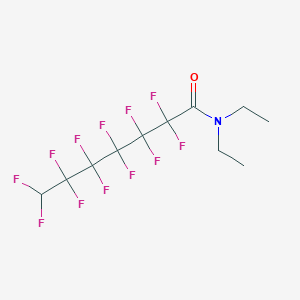
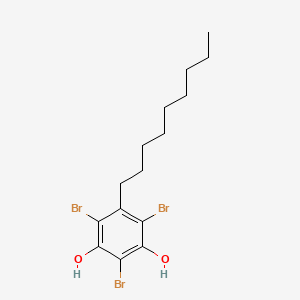
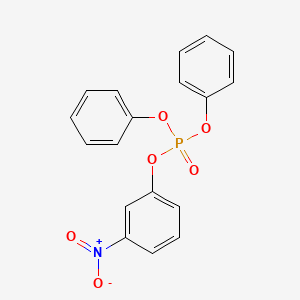
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
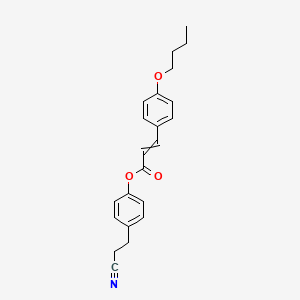
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)


